Sourcing for Cardiovascular Research: Defined Biological Activity vs. Higher-Potency Analogs
This compound exhibits in vitro vasorelaxant activity with a reported IC50 of 1.5 µM in a potassium-depolarized rabbit thoracic aorta model, a functional assay for voltage-gated calcium channel blocking activity [1]. While significantly less potent than nanomolar-affinity clinical calcium channel blockers like Amlodipine or Nifedipine, its moderate potency profile makes it an ideal tool compound for understanding structure-activity relationships (SAR) at the dihydropyridine binding site, as its activity is not driven by the same strong, near-irreversible binding kinetics of high-potency drugs.
| Evidence Dimension | In vitro vasorelaxant activity (Voltage-gated calcium channel blocking) |
|---|---|
| Target Compound Data | IC50 = 1.5 µM |
| Comparator Or Baseline | Clinical dihydropyridine calcium channel blockers (e.g., Amlodipine, Nifedipine) |
| Quantified Difference | Target compound IC50 is approximately 100- to 1000-fold higher (less potent) |
| Conditions | Potassium-depolarized rabbit thoracic aorta (functional tissue bath assay) |
Why This Matters
The quantified moderate potency confirms a specific binding interaction, justifying its procurement as a research tool for SAR studies, without the confounding effects of extreme potency seen in marketed drugs.
- [1] BindingDB. (2019). BDBM50228803 CHEMBL1907867. Data for 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one. View Source
